1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate
Overview
Description
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate, also known as JNJ-10181457, is a small molecule inhibitor of the transient receptor potential vanilloid subtype 4 (TRPV4) ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as osteoarthritis, pulmonary edema, and neuropathic pain.
Mechanism of Action
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate inhibits the TRPV4 ion channel by binding to a specific site on the channel protein. The TRPV4 ion channel is involved in various physiological processes such as osmoregulation, mechanosensation, and thermosensation. Inhibition of the TRPV4 ion channel by 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate leads to a reduction in calcium influx into the cell, which in turn leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to have various biochemical and physiological effects in animal models. In osteoarthritis, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the synovial fluid. In pulmonary edema, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of aquaporin-5 (AQP5) in the lungs, which leads to a reduction in fluid accumulation. In neuropathic pain, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce the expression of the ionotropic glutamate receptor NMDA subtype 1 (NR1) in the dorsal root ganglia, which leads to a reduction in pain and hypersensitivity.
Advantages and Limitations for Lab Experiments
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has several advantages and limitations for lab experiments. The advantages include its high selectivity and potency for the TRPV4 ion channel, which makes it an ideal tool for studying the physiological and pathological roles of this ion channel. The limitations include its low solubility in water and its potential toxicity at high concentrations, which may limit its use in in vivo studies.
Future Directions
There are several future directions for the study of 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate. One direction is the development of more potent and selective TRPV4 ion channel inhibitors based on the structure of 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate. Another direction is the investigation of the role of TRPV4 ion channel in other diseases such as cancer and cardiovascular diseases. Finally, the development of novel drug delivery systems for 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate may improve its bioavailability and reduce its potential toxicity.
Scientific Research Applications
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been extensively studied for its potential therapeutic applications in various diseases. In osteoarthritis, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce pain and inflammation in animal models by inhibiting the TRPV4 ion channel. In pulmonary edema, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce fluid accumulation in the lungs by inhibiting the TRPV4 ion channel. In neuropathic pain, 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate has been shown to reduce pain and hypersensitivity in animal models by inhibiting the TRPV4 ion channel.
properties
IUPAC Name |
1-[4-(4-methoxyphenoxy)but-2-ynyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.C2H2O4/c1-17-13-4-6-14(7-5-13)18-11-3-2-9-16-10-8-15-12-16;3-1(4)2(5)6/h4-8,10,12H,9,11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMNESPTMAZMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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